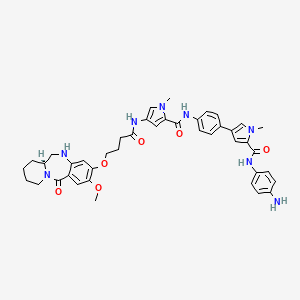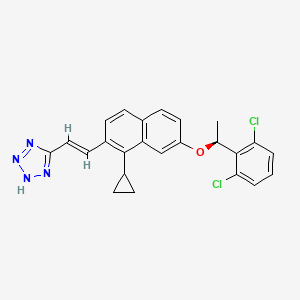
Hydroxy Pioglitazone (M-II)-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Pioglitazone (M-II)-d4 is a deuterated form of Hydroxy Pioglitazone (M-II), a metabolite of Pioglitazone. Pioglitazone is a thiazolidinedione class drug used primarily to manage type 2 diabetes mellitus by improving insulin sensitivity. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Pioglitazone due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Pioglitazone (M-II)-d4 involves the incorporation of deuterium atoms into the Hydroxy Pioglitazone (M-II) molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to achieve deuterium incorporation.
Chromatographic Purification: Employing advanced chromatographic techniques to purify the final product and remove any impurities.
化学反応の分析
Types of Reactions
Hydroxy Pioglitazone (M-II)-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to keto derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Substitution Reagents: Including halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include:
Keto Pioglitazone (M-III): Formed through oxidation.
Reduced Pioglitazone Metabolites: Resulting from reduction reactions.
科学的研究の応用
Hydroxy Pioglitazone (M-II)-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Pioglitazone.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Employed to investigate potential drug-drug interactions.
Biological Research: Used in studies related to insulin sensitivity and glucose metabolism.
Industrial Applications: Utilized in the development of new antidiabetic drugs and formulations.
作用機序
Hydroxy Pioglitazone (M-II)-d4 exerts its effects by acting as an agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glycemic control.
類似化合物との比較
Hydroxy Pioglitazone (M-II)-d4 can be compared with other similar compounds, such as:
Keto Pioglitazone (M-III): Another metabolite of Pioglitazone with different metabolic properties.
Hydroxy Pioglitazone (M-IV): A similar metabolite with slight structural differences.
Rosiglitazone: Another thiazolidinedione class drug with similar pharmacological effects but different metabolic pathways.
This compound is unique due to its stable isotope labeling, which makes it particularly useful in detailed pharmacokinetic and metabolic studies.
特性
分子式 |
C19H20N2O4S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24)/i3D,4D,6D,7D |
InChIキー |
RMTFRGFLVHAYCI-ZDPIWEEJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCC(C3=NC=C(C=C3)CC)O)[2H] |
正規SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




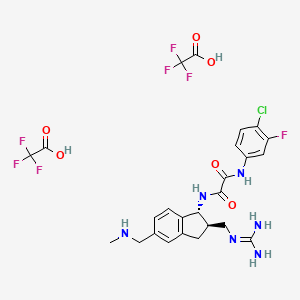

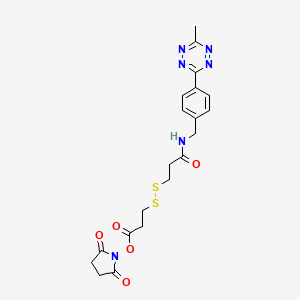
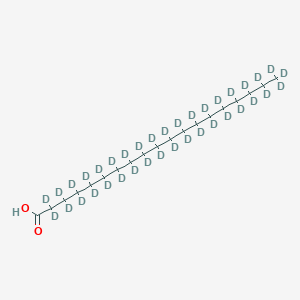
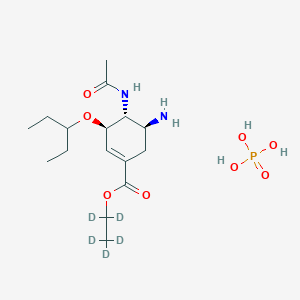
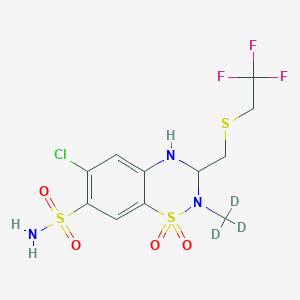
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

